REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([NH:9][CH2:10][CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[CH:3]=1.[C:17](N1C=CN=C1)(N1C=CN=C1)=[O:18]>C(#N)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]2[NH:8][C:17](=[O:18])[N:9]([CH2:10][CH:11]3[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]3)[C:4]=2[CH:3]=1
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(=C(C=C1)N)NCC1CCCCC1
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Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
C(C)#N
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 5 minutes
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Duration
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5 min
|
Type
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CUSTOM
|
Details
|
The solvent is evaporated off under vacuum
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
WASH
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Details
|
washed with a saturated solution of NaHCO3
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on silica using a DCM/MeOH mixture (95/5; v/v) as the eluent
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(NC(N2CC2CCCCC2)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |